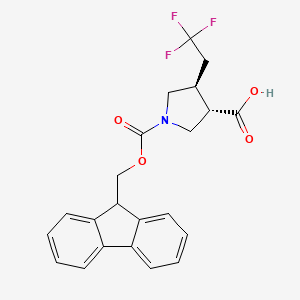

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

Description

This compound features a pyrrolidine scaffold substituted with a 2,2,2-trifluoroethyl group at the 4-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The carboxylic acid at the 3-position enables further functionalization, making it valuable in peptide synthesis and medicinal chemistry . The Fmoc group is widely used for amine protection due to its stability under basic conditions and ease of removal via mild bases like piperidine . The trifluoroethyl substituent introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity, which is critical for drug bioavailability .

Properties

IUPAC Name |

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO4/c23-22(24,25)9-13-10-26(11-18(13)20(27)28)21(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-19H,9-12H2,(H,27,28)/t13-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUGKULITGGZTR-FZKQIMNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields.

Structural Characteristics

The compound features a pyrrolidine ring with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoroethyl substituent. The stereochemistry is defined as (3S,4S), which is crucial for its biological interactions.

| Property | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₁₈F₃N₃O₄ |

| Molecular Weight | 377.35 g/mol |

| CAS Number | [Not provided] |

The biological activity of this compound is primarily attributed to its role in peptide synthesis and potential interactions with various biological targets. The Fmoc group protects the amine group during synthesis, allowing for the formation of peptide bonds without side reactions.

Target Proteins

Research indicates that compounds with similar structures can interact with specific proteins involved in critical biological pathways. For instance, pyrrolidine derivatives have been studied for their ability to inhibit enzymes such as InhA , which is vital in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

Biological Activity

Recent studies have shown that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity :

-

Protein Interaction Studies :

- The compound is utilized in proteomics to study protein interactions and functions, particularly in the context of peptide synthesis .

-

Pharmacological Effects :

- Predictive models suggest that similar compounds may exhibit various pharmacological effects based on their structural features .

Case Studies

Several studies highlight the biological activity of related compounds:

- A study on 3-(9H-fluoren-9-yl)pyrrolidine derivatives showed promising results as inhibitors of Mycobacterium tuberculosis's InhA enzyme, indicating potential therapeutic applications in treating tuberculosis .

- Another investigation into pyrrolidine derivatives revealed their effectiveness as modulators of TRPV1 receptors, suggesting applications in pain management .

Applications

The unique properties of this compound make it valuable in several areas:

- Peptide Synthesis : Widely used in solid-phase peptide synthesis due to its protective Fmoc group.

- Drug Development : Potential as a lead compound for developing new antimicrobial agents.

- Biochemical Research : Important for studying protein structure and function.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

The compound is primarily utilized in the field of proteomics for solid-phase peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino acid's N-terminus. This protection allows for the sequential addition of amino acids during peptide formation, facilitating the synthesis of complex peptides with high purity and yield.

Mechanism of Action :

The Fmoc group can be removed under mild basic conditions, allowing for the subsequent coupling of other amino acids to elongate the peptide chain. This method is crucial in developing therapeutic peptides and proteins used in various biomedical applications.

Antimicrobial Properties :

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish these activities .

Neuroprotective Effects :

Certain analogs have been studied for their potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases. These compounds may influence pathways related to neuronal survival and inflammation modulation.

Anti-inflammatory Properties :

The compound may also modulate inflammatory pathways, impacting cytokine production and immune responses. Such properties are essential for developing treatments for chronic inflammatory conditions.

Medicinal Chemistry

Drug Development :

Due to its structural characteristics, this compound has potential applications in drug development. Its derivatives have been explored as inhibitors of key enzymes involved in bacterial fatty acid biosynthesis, making them candidates for new antibiotic therapies targeting resistant strains of bacteria .

Case Studies :

Several studies highlight the biological activity of related compounds. For instance:

- Inhibition of Mycobacterium tuberculosis : A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. Some compounds showed promising activities against multi-drug-resistant strains .

- Neuroprotective Studies : Certain derivatives were evaluated for their neuroprotective effects in models of neurodegeneration, showing potential benefits in treating diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethyl group distinguishes this compound from analogs with trifluoromethyl or aromatic substituents. Key comparisons include:

*Calculated based on structural similarity to and .

Key Observations:

- Trifluoroethyl vs. Trifluoromethyl : The ethyl chain in the target compound increases flexibility and lipophilicity compared to the rigid trifluoromethyl group in . This may improve membrane permeability but reduce metabolic stability .

- Aliphatic vs. Aromatic Substituents : Aromatic groups (e.g., 4-bromophenyl in ) enhance structural rigidity, favoring target binding in hydrophobic pockets. In contrast, the trifluoroethyl group offers a balance between hydrophobicity and conformational flexibility .

Stereochemical and Functional Group Impact

- For example, ’s (2S,4R) isomer may exhibit distinct binding affinities due to altered spatial arrangements .

- Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound allows for salt formation or conjugation, whereas esterified analogs (e.g., ) prioritize prodrug strategies for improved absorption .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3S,4S)-1-(Fmoc)-4-(trifluoroethyl)pyrrolidine-3-carboxylic acid?

- Methodology :

Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to the pyrrolidine nitrogen under anhydrous conditions using Fmoc-Cl and a base like DIEA in DMF .

Trifluoroethyl Group Incorporation : Utilize nucleophilic substitution or reductive amination to attach the 2,2,2-trifluoroethyl moiety to the pyrrolidine C4 position, ensuring stereochemical control via chiral catalysts or auxiliaries .

Carboxylic Acid Activation : Protect the carboxylic acid during synthesis (e.g., as a methyl ester) and deprotect post-reaction using LiOH or TFA .

Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product, monitoring purity via TLC or LC-MS .

Q. How can researchers ensure the purity and structural fidelity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use H/C NMR to confirm stereochemistry (e.g., coupling constants for pyrrolidine protons) and Fmoc group integrity .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm) and trifluoroethyl C-F bonds (~1150–1250 cm) .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (H300/H310) .

- Ventilation : Work in a fume hood to avoid inhalation exposure (H332) .

- Storage : Store at –20°C under inert gas (N or Ar) in a dry environment to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s conformational stability in peptide synthesis?

- Mechanistic Insight :

- The electron-withdrawing trifluoroethyl group increases pyrrolidine ring rigidity, reducing aggregation during solid-phase peptide synthesis (SPPS). This enhances solubility in DCM/DMF mixtures .

- Hydrophobic Effects : The CF group promotes hydrophobic interactions in aqueous environments, affecting peptide folding and receptor binding .

- Experimental Design :

- Compare circular dichroism (CD) spectra of peptides synthesized with/without the trifluoroethyl substituent to assess conformational changes .

Q. What strategies mitigate Fmoc deprotection under basic conditions while retaining the trifluoroethyl group?

- Optimized Deprotection :

- Use 20% piperidine in DMF for Fmoc removal, minimizing exposure time (<5 min) to avoid β-elimination of the trifluoroethyl group .

- Monitor reaction progress via UV-vis (301 nm absorbance for Fmoc byproducts) .

- Stability Table :

| Condition | Fmoc Stability | Trifluoroethyl Stability |

|---|---|---|

| pH 9–10 (LiOH) | Low | Moderate |

| Piperidine/DMF | High | High |

| TFA (0.1%) | Moderate | High |

| Data derived from hydrolysis studies of analogous compounds . |

Q. How can researchers resolve discrepancies in NMR data caused by diastereomeric impurities?

- Troubleshooting Workflow :

Chiral HPLC : Separate diastereomers using a Chiralpak® column with hexane/IPA mobile phase .

NOESY NMR : Identify spatial proximity of protons to confirm stereochemistry at C3 and C4 .

X-ray Crystallography : Resolve absolute configuration if ambiguity persists .

Q. What are the applications of this compound in medicinal chemistry?

- Case Studies :

- Peptide Backbone Modification : The trifluoroethyl group enhances metabolic stability in protease inhibitors .

- Targeted Drug Delivery : Conjugation to cell-penetrating peptides improves bioavailability of anticancer agents .

- Comparative Table of Structural Analogs :

| Compound | Biological Activity | Reference |

|---|---|---|

| (R)-3-(Fmoc-amino)-4-(phenylthio)butanoic acid | Antioxidant properties | |

| 4-(Difluorophenyl)pyrrolidine derivatives | Kinase inhibition (IC < 100 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.